molecular formula C23H18N6OS B3984126 5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole

5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole

Cat. No. B3984126
M. Wt: 426.5 g/mol
InChI Key: CSJOUNSALDYNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole, also known as DTT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of enzymes involved in the production of ROS. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound is also highly soluble in water, which makes it easy to use in various assays. However, one of the limitations of this compound is that it can be toxic to cells at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole. One potential area of research is the development of this compound-based fluorescent probes for the detection of ROS in vivo. Another potential area of research is the investigation of the potential anti-tumor effects of this compound in vivo. Additionally, the development of this compound analogs with improved pharmacological properties may also be an area of future research.

Scientific Research Applications

5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

IUPAC Name

3-benzhydryl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6OS/c1-4-10-17(11-5-1)21(18-12-6-2-7-13-18)22-24-20(30-26-22)16-31-23-25-27-28-29(23)19-14-8-3-9-15-19/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOUNSALDYNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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